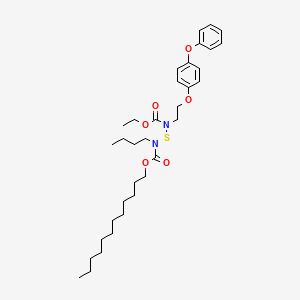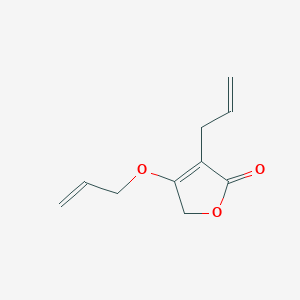![molecular formula C18H16N2O3 B14300565 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide CAS No. 113016-85-6](/img/structure/B14300565.png)
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxyethoxy group, and a phenyl group
Vorbereitungsmethoden
The synthesis of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-(2-hydroxyethoxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide can be compared with similar compounds such as:
- 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide
- 2-Cyano-3-(4-(diethylamino)phenyl)-N-(3-pyridinylmethyl)acrylamide These compounds share structural similarities but differ in their functional groups and overall chemical properties. The presence of the hydroxyethoxy group in this compound provides unique reactivity and potential applications compared to its analogs .
Eigenschaften
CAS-Nummer |
113016-85-6 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C18H16N2O3/c19-13-15(18(22)20-16-4-2-1-3-5-16)12-14-6-8-17(9-7-14)23-11-10-21/h1-9,12,21H,10-11H2,(H,20,22) |
InChI-Schlüssel |
GWUVINNHFPSJGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




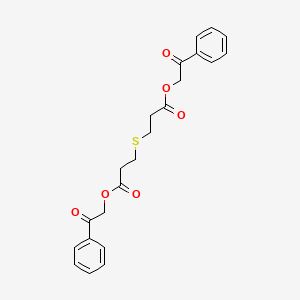
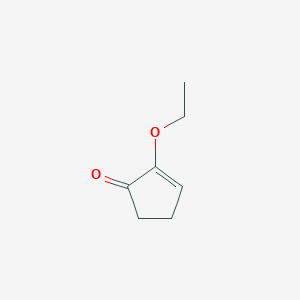
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
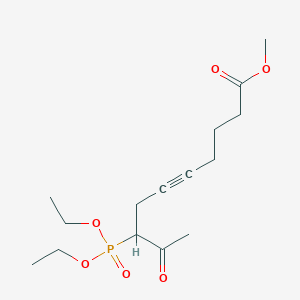
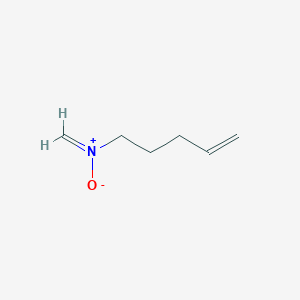

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
